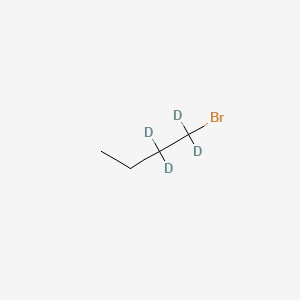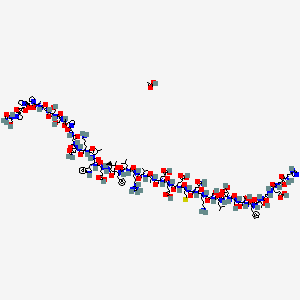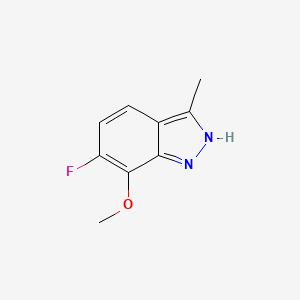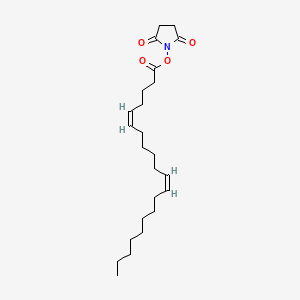
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide (Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid, while N-Hydroxysuccinimide is commonly used in bioconjugation techniques due to its ability to form stable amide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction can be catalyzed by carbodiimides such as N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable solvent like dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the (Z,Z)-5,11-Eicosadienoic Acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reduction.
Substitution: Amines such as ethylenediamine or lysine can react with the N-Hydroxysuccinimide ester under mild conditions to form stable amide bonds.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acid derivatives
Substitution: Amide-linked conjugates
Aplicaciones Científicas De Investigación
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials and as a functional additive in various products
Mecanismo De Acción
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-Hydroxysuccinimide ester acts as an activating group, facilitating the reaction with nucleophiles such as amines. This results in the formation of amide-linked conjugates, which can be used for various applications, including bioconjugation and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide Esters: Other N-Hydroxysuccinimide esters, such as N-Hydroxysuccinimide acetate and N-Hydroxysuccinimide carbonate, share similar reactivity and applications.
Polyunsaturated Fatty Acids: Compounds like linoleic acid and arachidonic acid have similar structures but differ in their specific double bond positions and biological activities
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to the combination of a polyunsaturated fatty acid with an N-Hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C24H39NO4 |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
Clave InChI |
LBDAFMASECPAPO-GJWNNSPJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)ON1C(=O)CCC1=O |
SMILES canónico |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
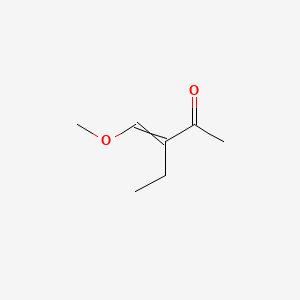

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

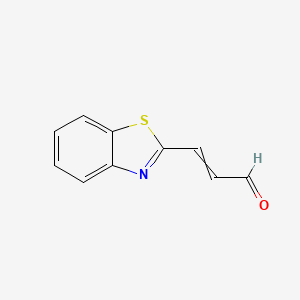

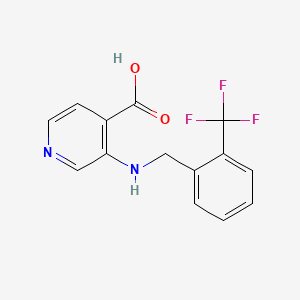
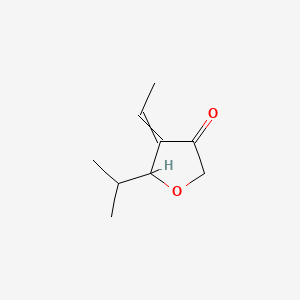
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
